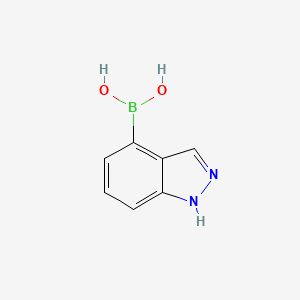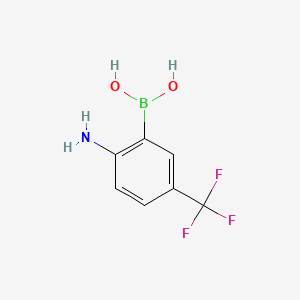
(2-Amino-5-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Amino-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C7H7BF3NO2 . It is used in various chemical reactions and has a molecular weight of 204.94 .
Synthesis Analysis
The synthesis of borinic acid derivatives, including “this compound”, has seen recent advances . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a trifluoromethyl group .Chemical Reactions Analysis
This compound is a reactant involved in various chemical reactions. For example, it is used in functionalization via lithiation and reaction with electrophiles . It is also involved in selective rhodium-catalyzed conjugate addition reactions .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Catalysis in Chemical Synthesis : Wang et al. (2018) found that derivatives of trifluoromethyl)phenylboronic acid are highly effective catalysts for dehydrative amidation between carboxylic acids and amines, a process essential in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Protection of Diols : Shimada et al. (2018) described the use of bis(trifluoromethyl)phenyl boronic acid as a recoverable and reusable protective agent for diols, demonstrating its utility in the synthesis of complex natural products (Shimada et al., 2018).
Glucose Sensing Materials : Das et al. (2003) synthesized a derivative of amino-3-fluorophenyl boronic acid for constructing glucose sensing materials that operate at physiological pH, highlighting its application in medical diagnostics (Das et al., 2003).
Amide Bond Synthesis : El Dine et al. (2015) developed a method for direct amide bond synthesis using a similar boronic acid derivative, indicating its importance in peptide synthesis and organic chemistry (El Dine et al., 2015).
Sensing Applications : Mu et al. (2012) demonstrated the use of phenyl boronic acids, closely related to the compound , for sensing applications, particularly in saccharide recognition (Mu et al., 2012).
Pharmaceutical Applications : Kinder and Katzenellenbogen (1985) explored acylamino boronic acids, analogous to the compound of interest, as potent inhibitors of serine proteases, showing its potential in drug development (Kinder & Katzenellenbogen, 1985).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2-Amino-5-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The SM cross-coupling reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . This is followed by transmetalation, where the boronic acid group is transferred from boron to palladium .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
[2-amino-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-6(12)5(3-4)8(13)14/h1-3,13-14H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIGUIVUUCIHGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)



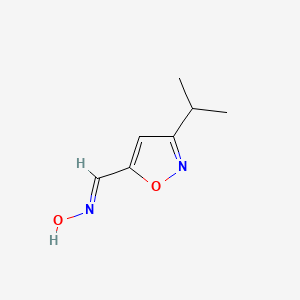
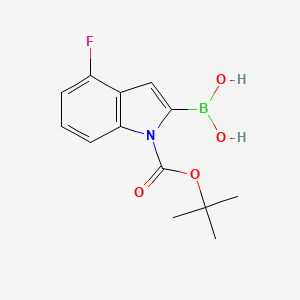
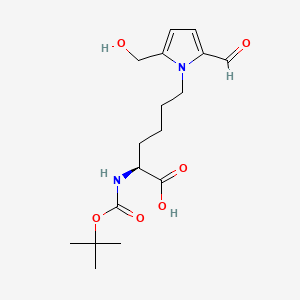
![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

